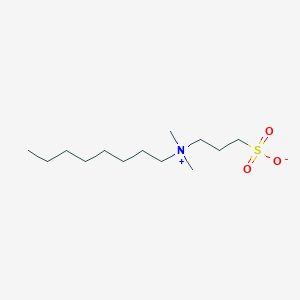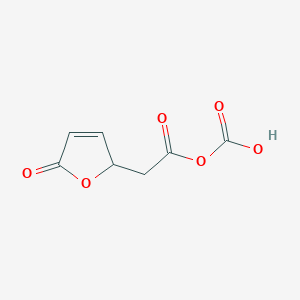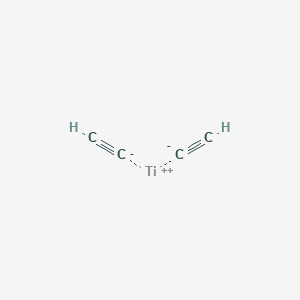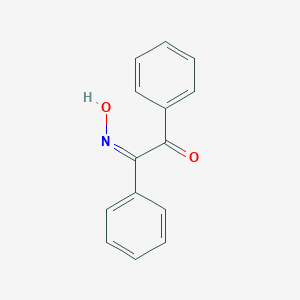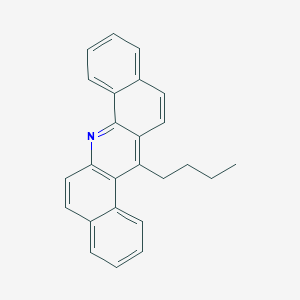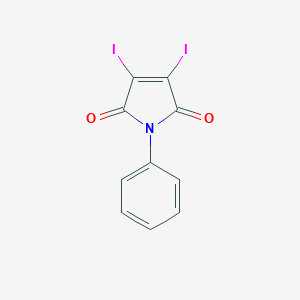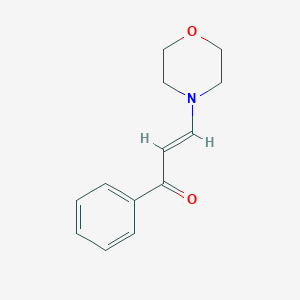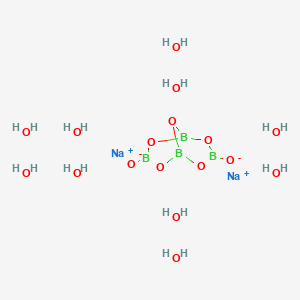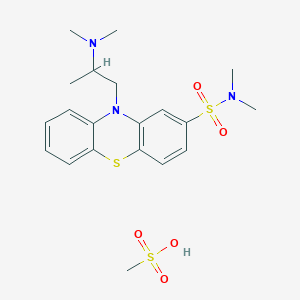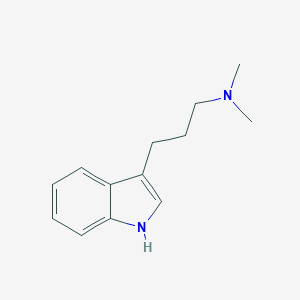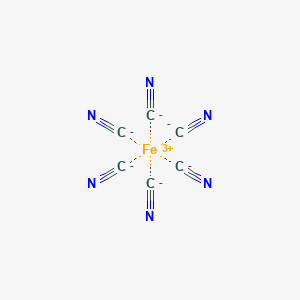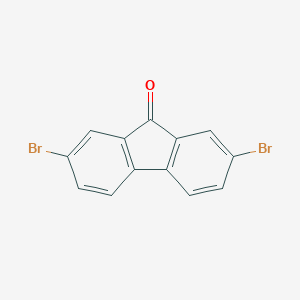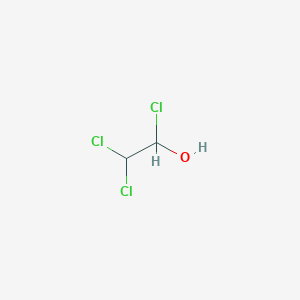
1,2,2-Trichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloroethanol (TCE) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It is a colorless liquid that has a strong odor and is soluble in water. TCE is an important intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,2,2-Trichloroethanol is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. 1,2,2-Trichloroethanol is thought to enhance the activity of GABA, leading to sedation and anesthesia.
Biochemical And Physiological Effects
1,2,2-Trichloroethanol has been shown to have sedative and anesthetic effects in both animals and humans. It has also been shown to have anticonvulsant properties, and it has been used to treat seizures in some countries. 1,2,2-Trichloroethanol has been shown to have a low toxicity profile, and it is generally considered to be safe when used in appropriate doses.
Advantages And Limitations For Lab Experiments
1,2,2-Trichloroethanol is a useful intermediate in the synthesis of many organic compounds, and it has been used as a solvent for pharmaceuticals. It is relatively inexpensive and easy to synthesize, making it a popular choice for many researchers. However, 1,2,2-Trichloroethanol is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with 1,2,2-Trichloroethanol, including wearing protective clothing and working in a well-ventilated area.
Future Directions
There are many potential future directions for research on 1,2,2-Trichloroethanol. One area of interest is the development of new synthetic methods for 1,2,2-Trichloroethanol that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals that use 1,2,2-Trichloroethanol as an intermediate. Finally, there is a need for more research on the biochemical and physiological effects of 1,2,2-Trichloroethanol, particularly its effects on the GABA receptor and its potential as a treatment for seizures.
In conclusion, 1,2,2-Trichloroethanol is a chemical compound that has many important applications in the pharmaceutical and chemical industries. It is a useful intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects. While 1,2,2-Trichloroethanol has many advantages, it is also important to use appropriate safety precautions when working with it. There are many potential future directions for research on 1,2,2-Trichloroethanol, and it is likely to remain an important area of study for many years to come.
Synthesis Methods
1,2,2-Trichloroethanol can be synthesized by the reaction of chloral hydrate with a strong base such as sodium hydroxide. The reaction produces 1,2,2-Trichloroethanol and sodium chloride as a byproduct. The reaction can be represented as follows:
Chloral hydrate + NaOH → 1,2,2-Trichloroethanol + NaCl + H2O
The reaction is carried out in a solvent such as water or ethanol, and the temperature is carefully controlled to ensure that the reaction proceeds smoothly. The yield of 1,2,2-Trichloroethanol can be improved by using a higher concentration of chloral hydrate or a stronger base.
Scientific Research Applications
1,2,2-Trichloroethanol has been extensively studied for its biochemical and physiological effects. It has been shown to have sedative and anesthetic properties, and it has been used as a general anesthetic in some countries. 1,2,2-Trichloroethanol has also been used as a solvent for pharmaceuticals and as an intermediate in the synthesis of many organic compounds.
properties
CAS RN |
13287-89-3 |
|---|---|
Product Name |
1,2,2-Trichloroethanol |
Molecular Formula |
C2H3Cl3O |
Molecular Weight |
149.4 g/mol |
IUPAC Name |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
InChI Key |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
Canonical SMILES |
C(C(Cl)Cl)(O)Cl |
synonyms |
1,1,2-trichloroethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




